8-(3,4-dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one
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Overview
Description
8-(3,4-Dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one is a complex organic compound that belongs to the class of phenanthroline derivatives. Phenanthroline and its derivatives are known for their versatile applications in coordination chemistry due to their ability to form stable complexes with various metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one typically involves the condensation of 6-aminoquinoline with aromatic aldehydes and dimedone . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(3,4-Dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate in an alkaline medium.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring, where methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in alkaline medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Various electrophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Transformation into 1,8-diaazafluorenone.
Reduction: Formation of reduced phenanthroline derivatives.
Substitution: Formation of substituted phenanthroline derivatives.
Scientific Research Applications
8-(3,4-Dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of metal-based drugs.
Industry: Utilized in the synthesis of advanced functional materials, such as luminescent metallo-polymers.
Mechanism of Action
The mechanism of action of 8-(3,4-dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one involves its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring system are preorganized to form stable complexes with metal ions, which can then participate in various catalytic and photophysical processes . This chelation ability is crucial for its applications in coordination chemistry and material science.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
8-(3,4-Dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one is unique due to its specific structure that combines the phenanthroline core with a dimethoxyphenyl group. This unique structure enhances its ability to form stable metal complexes and provides distinct photophysical properties, making it valuable in advanced material synthesis and coordination chemistry .
Properties
IUPAC Name |
8-(3,4-dimethoxyphenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-28-20-11-8-14(13-21(20)29-2)24-23-16(5-3-7-19(23)27)22-15-6-4-12-25-17(15)9-10-18(22)26-24/h4,6,8-13,24,26H,3,5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOVOHDIXRQVSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CCCC3=O)C4=C(N2)C=CC5=C4C=CC=N5)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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